molecular formula C21H19F3N2O2 B2631855 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide CAS No. 898423-76-2

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2631855
CAS RN: 898423-76-2
M. Wt: 388.39
InChI Key: IRBWYXCDVGKNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropanecarbonyl group attached to a dihydroquinoline ring, which is further attached to a trifluoromethyl benzamide group . The exact structure can be better understood through a molecular modeling software.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has demonstrated potential as antimicrobial agents. These derivatives include 5-substituted 6-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, indicating their relevance in antimicrobial research (Holla et al., 2006).

Synthetic Methods and Chemical Transformations

  • A study on Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling revealed efficient methods to obtain N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, highlighting advancements in chemical synthesis techniques (Xia et al., 2016).
  • Research on recyclization of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones led to the creation of N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-aryl-2,5-dihydro-1H-pyrrol-1-yl]benzamides, contributing to the development of new heterocyclic structures (Mashevskaya et al., 2011).

Development of Novel Heterocyclic Systems

  • The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcased new approaches to create complex heterocyclic systems, which are significant in the exploration of new chemical entities (Szakonyi et al., 2002).

Investigation of Novel Reaction Pathways

  • Studies on the reactions of anthranilamide with isocyanates have led to the synthesis of unique quinazolin-4(3H)-ones and oxazinoquinazolin-6-ones, expanding knowledge in organic synthesis and reaction mechanisms (Chern et al., 1988).

Catalysis and Green Chemistry

  • The application of chitosan-based heterogeneous copper catalysts in the remote C−H trifluoromethylation of N‐(quinolin-8‐yl)benzamide derivatives was a breakthrough in catalysis and green chemistry, demonstrating environmentally friendly and efficient synthesis methods (Shen et al., 2016).

Exploration in Anticancer Agents

  • The reactivity of N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide toward various reagents opened new avenues in the development of potential anticancer agents, highlighting the significance of these compounds in medicinal chemistry (Abdel-Rahman, 2006).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c22-21(23,24)16-5-1-3-15(11-16)19(27)25-17-9-8-13-4-2-10-26(18(13)12-17)20(28)14-6-7-14/h1,3,5,8-9,11-12,14H,2,4,6-7,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBWYXCDVGKNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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